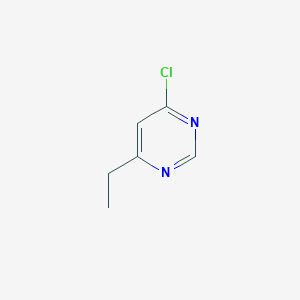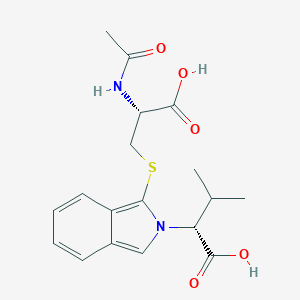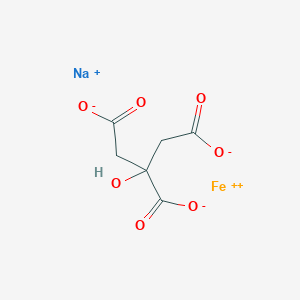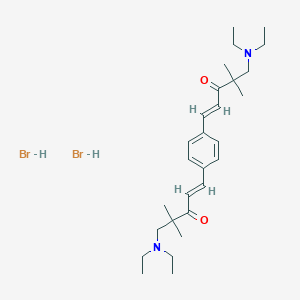
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide, also known as DCMU, is a widely used herbicide and algaecide. It is a synthetic compound that is commonly used in scientific research for its ability to inhibit photosynthesis. DCMU is a powerful tool for studying the molecular mechanisms of photosynthesis and has been used extensively in laboratory experiments to investigate the biochemical and physiological effects of photosynthesis inhibition.
作用機序
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide acts by binding to the QB protein in photosystem II, which is responsible for transferring electrons from the primary electron donor to the electron acceptor. By binding to QB, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide blocks the transfer of electrons, effectively inhibiting photosynthesis.
生化学的および生理学的効果
Inhibition of photosynthesis by (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide can have a range of biochemical and physiological effects on plant and algal cells. These effects can include changes in the levels of photosynthetic pigments, alterations in the activity of enzymes involved in photosynthesis, and changes in the production of reactive oxygen species. In addition, photosynthesis inhibition can lead to changes in cellular metabolism, growth, and development.
実験室実験の利点と制限
One of the main advantages of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is its ability to selectively inhibit photosynthesis in plant and algal cells, allowing researchers to study the effects of photosynthesis inhibition on cellular processes. However, one limitation of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is that it can have non-specific effects on cellular processes, making it difficult to interpret the results of experiments. In addition, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide can be toxic to some organisms at high concentrations, limiting its usefulness in certain experiments.
将来の方向性
There are many potential directions for future research involving (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide. One area of interest is the development of new herbicides and algaecides based on the structure of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide. Another area of research is the use of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide in the development of new photosynthetic technologies, such as artificial photosynthesis. Finally, there is potential for future research on the effects of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide on cellular processes beyond photosynthesis, such as its effects on cellular signaling pathways.
合成法
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is synthesized by the reaction of 3,3-dimethyl-1-butene with diethylamine to form the intermediate 5-(diethylamino)-3,3-dimethyl-1-penten-4-one. This intermediate is then reacted with 1,4-dibromobenzene to form the final product, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide.
科学的研究の応用
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is widely used in scientific research as a tool for studying the mechanisms of photosynthesis. It is commonly used to inhibit photosynthesis in plant and algal cells, allowing researchers to study the effects of photosynthesis inhibition on cellular processes. (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide has also been used in studies of the structure and function of photosynthetic membranes, as well as in investigations of the molecular mechanisms of photosynthetic electron transport.
特性
CAS番号 |
125563-95-3 |
|---|---|
製品名 |
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide |
分子式 |
C28H46Br2N2O2 |
分子量 |
602.5 g/mol |
IUPAC名 |
(E)-5-(diethylamino)-1-[4-[(E)-5-(diethylamino)-4,4-dimethyl-3-oxopent-1-enyl]phenyl]-4,4-dimethylpent-1-en-3-one;dihydrobromide |
InChI |
InChI=1S/C28H44N2O2.2BrH/c1-9-29(10-2)21-27(5,6)25(31)19-17-23-13-15-24(16-14-23)18-20-26(32)28(7,8)22-30(11-3)12-4;;/h13-20H,9-12,21-22H2,1-8H3;2*1H/b19-17+,20-18+;; |
InChIキー |
SFNAZJOEZQFYCY-HLVWOLMTSA-N |
異性体SMILES |
CCN(CC(C(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)C(CN(CC)CC)(C)C)(C)C)CC.Br.Br |
SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC.Br.Br |
正規SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC.Br.Br |
同義語 |
NC 758 NC-758 NC758 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



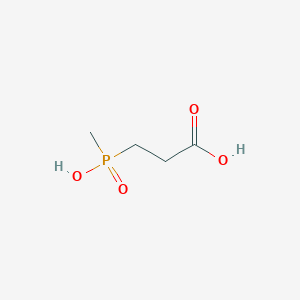
![Benzo[ghi]perylene](/img/structure/B138134.png)

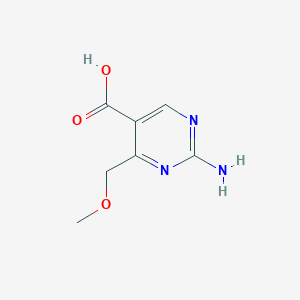
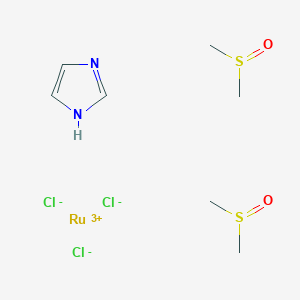
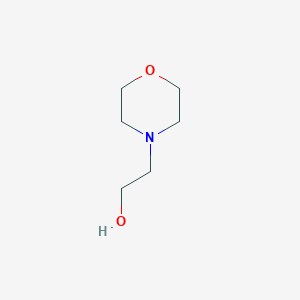
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
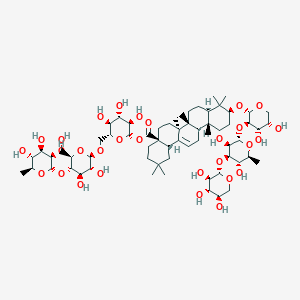
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
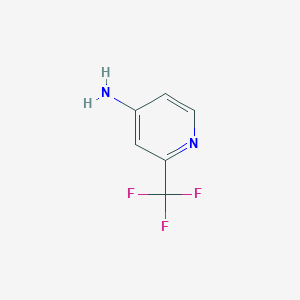
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
